molecular formula C19H19FN2OS B3017291 (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477510-99-9

(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B3017291
CAS No.: 477510-99-9
M. Wt: 342.43
InChI Key: JHXWWGTUMZEVRJ-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic small molecule featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound is presented as a high-purity chemical reagent for research applications. The benzothiazole nucleus is a common structural component in compounds investigated for their potential to interact with various enzymatic and receptor targets . Specifically, the molecular architecture of this compound, which incorporates a benzamide tether, is similar to that of other investigated compounds that have shown activity as inhibitors of critical signaling pathways, such as the EGFR-dependent pathway, suggesting its potential utility in cancer research . Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified and functionally characterized as potent and selective antagonists for certain ion channels, such as the Zinc-Activated Channel (ZAC), indicating their value as pharmacological tools in neuroscientific research . Researchers may find this compound valuable for probing protein function, screening for new therapeutic leads, or studying signal transduction mechanisms. It is supplied as a stable solid and is characterized using advanced analytical techniques to ensure identity and purity. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-tert-butyl-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2OS/c1-19(2,3)13-7-5-12(6-8-13)17(23)21-18-22(4)15-10-9-14(20)11-16(15)24-18/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXWWGTUMZEVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as fluorinating agents and methylating agents.

    Formation of Benzamide Structure: The benzamide structure is formed by reacting the benzothiazole derivative with a benzoyl chloride derivative in the presence of a base such as triethylamine.

    Introduction of tert-Butyl Group: The tert-butyl group is introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or tert-butyl positions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as alkyl halides for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional group compatibility.

Mechanism of Action

The mechanism of action of (Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

Compound Key Substituents Molecular Weight (g/mol) Key Properties
Target Compound: (Z)-4-(tert-Butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide 6-F, 3-Me, tert-butyl benzamide ~400 (estimated) High lipophilicity (tert-butyl), moderate polarity (F, amide)
Compound 23b () 4-Methoxy, oxazole-carbonyl, carbamoyl 529.52 Polar (carbamoyl, methoxy), STING agonist potential
4c1 () Quinolinium iodide, morpholinopropyl, indole-vinyl 559.25 Cationic (iodide), antibacterial activity, extended conjugation
Naphthoquinone Hybrid () Adamantyl, 1,4-naphthoquinone, difluorobenzamide ~600 (estimated) Redox-active (quinone), enzyme inhibitory, rigid hydrophobic core
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide () Azepane-sulfonyl, 4-F, 3-Et ~500 (estimated) Acidic sulfonamide (low pKa), improved solubility vs. tert-butyl analog

Key Observations :

  • Lipophilicity: The tert-butyl group in the target compound confers higher lipophilicity than the sulfonyl or morpholinopropyl groups in analogs .
  • Bioactivity: Quinolinium derivatives () exhibit antibacterial activity due to cationic charges disrupting bacterial membranes, whereas the neutral target compound may target intracellular proteins .

Biological Activity

(Z)-4-(tert-butyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C16H16FN2OS
  • Molecular Weight : 316.37 g/mol
  • Structure : The compound features a thiazole ring, which is known for its diverse biological activities, and a tert-butyl group that enhances lipophilicity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antitumor Activity : Thiazole derivatives have been extensively studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Compounds containing thiazole rings often act as inhibitors of key enzymes involved in cancer progression and metabolic disorders. This compound may inhibit specific kinases or other enzymes, leading to reduced tumor growth.
  • Antimicrobial Activity : Similar thiazole derivatives have shown promise against various bacterial strains, indicating potential antimicrobial properties for this compound as well.

Antitumor Activity

In a study examining the structure-activity relationship (SAR) of thiazole derivatives, compounds similar to this compound were tested for cytotoxicity against several cancer cell lines. The results indicated that compounds with a fluorine substituent exhibited enhanced potency compared to their non-fluorinated counterparts. For instance:

CompoundIC50 (µM)Cell Line
Compound A1.61 ± 0.92A-431 (epidermoid carcinoma)
Compound B1.98 ± 1.22Jurkat (T-cell leukemia)
This compoundTBDTBD

Antimicrobial Activity

Research has demonstrated that thiazole-based compounds possess significant antimicrobial properties. For example, derivatives were tested against Staphylococcus aureus and E. coli, showing promising inhibition zones.

Case Studies

  • Case Study on Antitumor Efficacy : A recent study evaluated the efficacy of various thiazole derivatives in inhibiting tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size compared to controls.
  • Clinical Trials : Some thiazole derivatives have entered clinical trials for their potential use in treating specific cancers, emphasizing the importance of further research on this compound's efficacy and safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.